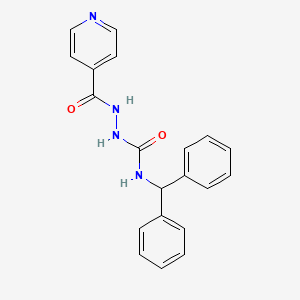![molecular formula C16H13BrClN3OS2 B2955488 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 897473-63-1](/img/structure/B2955488.png)
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a bromobenzo[d]thiazol-2-yl group, a piperazin-1-yl group, and a chlorothiophen-2-yl group. These groups are common in pharmacological drugs and medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized through multi-step procedures .Molecular Structure Analysis
The compound’s structure would be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by techniques such as C, H, and N analysis .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis and antimicrobial activity of related compounds have been explored, demonstrating variable and modest activity against bacteria and fungi. For instance, the synthesis of pyridine derivatives incorporating benzothiazole groups has shown antimicrobial potential, suggesting that similar structures could possess noteworthy antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Antiproliferative Activity
A study focusing on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle related to the chemical structure reported its evaluation for antiproliferative activity. Such compounds, characterized using various spectroscopic techniques and X-ray diffraction, exhibit potential in inhibiting cell proliferation, indicating their usefulness in research related to cancer and other proliferative diseases (Benaka Prasad et al., 2018).
Synthesis and Biological Activity
The synthesis and biological activity of derivatives containing thiazol and piperazinyl groups have been studied, revealing that these compounds exhibit moderate to good antimicrobial activity. This suggests the chemical structure of interest may be a valuable scaffold for developing new antimicrobial agents (Mhaske et al., 2014).
Structural and Docking Studies
Structural optimization, docking studies, and analysis of intermolecular interactions through Hirshfeld surface analysis have been conducted on related compounds. These studies offer insights into the potential biological activities of such molecules and their interactions with biological targets, underscoring the importance of structural analysis in the development of new therapeutic agents (Shahana & Yardily, 2020).
Wirkmechanismus
Target of Action
For instance, benzothiazole derivatives have shown potential as antimicrobial , antiretroviral , and antineoplastic agents . Piperazine derivatives, on the other hand, have been used in the development of antihistaminic , analgesic , and antiviral drugs .
Mode of Action
Benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins , which are involved in inflammation and pain. Piperazine derivatives have been found to inhibit cyclooxygenase (COX) enzymes , which are involved in the conversion of arachidonic acid into thromboxane and prostaglandins .
Biochemical Pathways
It’s possible that it could affect the pathways involving prostaglandins and cyclooxygenase (cox) enzymes, given the known actions of benzothiazole and piperazine derivatives .
Pharmacokinetics
Thiazole, a component of the benzothiazole ring, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion.
Result of Action
Based on the known actions of benzothiazole and piperazine derivatives, it could potentially have anti-inflammatory effects by inhibiting the biosynthesis of prostaglandins and the action of COX enzymes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3OS2/c17-10-1-2-11-13(9-10)24-16(19-11)21-7-5-20(6-8-21)15(22)12-3-4-14(18)23-12/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIVTAMLLARHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
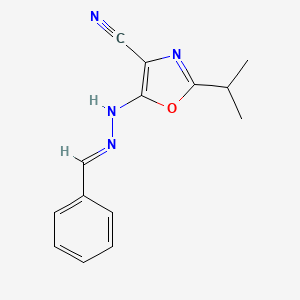
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955408.png)

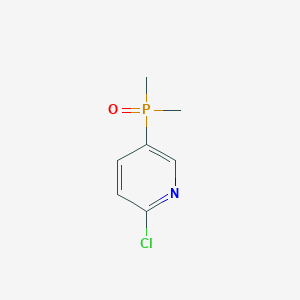
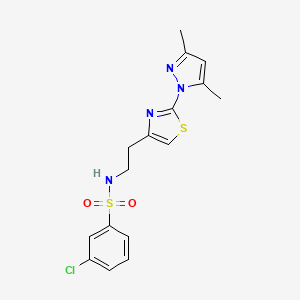
![5-[3-(3-methylphenyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2955414.png)


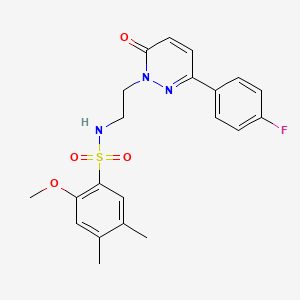

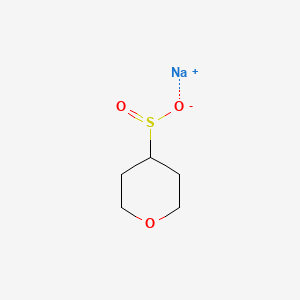
![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2955423.png)
![5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2955426.png)
